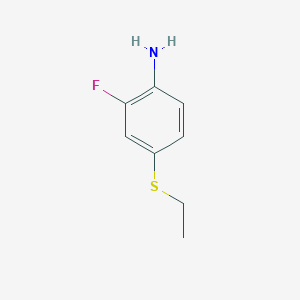
2-Fluoro-4-ethylthioaniline
Cat. No. B8702725
M. Wt: 171.24 g/mol
InChI Key: MUIKRBWVNVYCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07078438B2
Procedure details


A solution of the product of Example 26, Step A, 4-amino-3-fluorophenyl thiocyanate (500 mg, 2.97 mmol), in ethanol (7 mL) was added dropwise to a solution of Na2S.9H2O (714 mg, 2.97 mmol) in water (1.5 mL) and the resulting mixture stirred at 50° C. for 1 hour. A solution of ethyl iodide (510 mg, 3.27 mmol) in ethanol (1 mL) was then added and the reaction stirred at 50° C. for a further 6 hours. The mixture was diluted with water (30 mL) and extracted with Et2O (4×10 mL), then the combined Et2O extracts washed with water (3×20 mL), saturated NaCl (20 mL) and dried (Na2SO4). Removal of the solvent under reduced pressure afforded a pale yellow oil which was purified by dry flash column chromatography on silica (5% Et2O/hexanes as eluant) to afford 2-fluoro-4-ethylthioaniline as a colourless oil (470 mg, 92%). 1H NMR (400 MHz, CDCl3) δ 7.08 (dd, J=11.3, 2.0 Hz, 1 H), 7.01 (ddd, J=8.2, 2.0, 0.9 Hz, 1 H), 6.71 (dd, J=9.3, 8.2 Hz, 1 H), 3.81 (br s, 2 H), 2.80 (q, J=7.3 Hz, 2 H), 1.24 (t, J=7.3 Hz, 3 H).


[Compound]
Name
Na2S.9H2O
Quantity
714 mg
Type
reactant
Reaction Step One






Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]#N)=[CH:4][C:3]=1[F:11].[CH2:12](I)C>C(O)C.O>[F:11][C:3]1[CH:4]=[C:5]([S:8][CH2:9][CH3:12])[CH:6]=[CH:7][C:2]=1[NH2:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)SC#N)F
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)SC#N)F
|
[Compound]
|
Name
|
Na2S.9H2O
|
|
Quantity
|
714 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
510 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture stirred at 50° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred at 50° C. for a further 6 hours
|
|
Duration
|
6 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (4×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined Et2O extracts washed with water (3×20 mL), saturated NaCl (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a pale yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by dry flash column chromatography on silica (5% Et2O/hexanes as eluant)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(N)C=CC(=C1)SCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 470 mg | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
